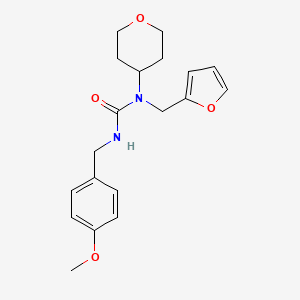

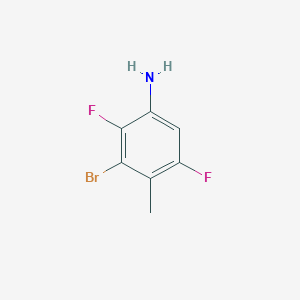

![molecular formula C16H14FN3O B2426577 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-50-8](/img/structure/B2426577.png)

2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It’s also reasonably fast, very clean, high yielding, and has a simple workup .Scientific Research Applications

Radiotracer Development for Neurodegenerative Disorders

Research by Fookes et al. (2008) explored the synthesis and evaluation of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, which have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, including [18F] 8 [18F] 12, were studied for potential use as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antiviral Research

A study by Hamdouchi et al. (1999) involved the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as potential antiviral agents. This research focused on creating compounds structurally related to antiviral agents for the treatment of rhinovirus (Hamdouchi et al., 1999).

Antibacterial Applications

Budumuru et al. (2018) synthesized novel imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial activity. They found that certain compounds, such as N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide, exhibited significant activity against bacteria like Bacillus subtilis (Budumuru et al., 2018).

Antimycobacterial Research

Lv et al. (2017) reported on the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamides for antimycobacterial applications. Their study highlighted compounds with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Alzheimer's Disease Imaging

Zeng et al. (2006) synthesized two fluorinated imidazo[1,2-a]pyridine derivatives for potential use in imaging amyloid plaques in Alzheimer’s disease. Their research involved assessing the binding affinity of these compounds to amyloid plaques and evaluating their effectiveness as radioligands (Zeng et al., 2006).

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been recognized as having a wide range of applications in medicinal chemistry . For instance, some imidazo[1,2-a]pyridines have been described as inhibitors of cholinesterase enzyme , which plays a crucial role in the symptomatic treatment of Alzheimer’s disease . Another study suggests that imidazo[1,2-a]pyridines can target Sterol 14-alpha demethylase (CYP51) protein from C. albicans .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Result of Action

Compounds with the imidazo[1,2-a]pyridine scaffold have demonstrated good inhibitory activities against ache, bche, and lox .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods , which suggests that the synthesis and action of these compounds can be influenced by environmental factors.

Biochemical Analysis

Cellular Effects

The cellular effects of 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide are currently unknown. Related compounds have shown to have significant effects on cells. For instance, a similar compound, OX14, has been found to inhibit bone resorption in both Sprague Dawley rats and C57BL/6J mice .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. Related compounds have shown to have significant effects over time. For instance, OX14, a similar compound, has been found to have lower short-term skeletal uptake and retention when injected into growing Sprague Dawley rats .

Dosage Effects in Animal Models

A similar compound, OX14, has been found to inhibit bone resorption in both Sprague Dawley rats and C57BL/6J mice, with an antiresorptive potency equivalent to or greater than the comparator bisphosphonates .

properties

IUPAC Name |

2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c17-14-6-2-1-5-13(14)16(21)18-9-8-12-11-20-10-4-3-7-15(20)19-12/h1-7,10-11H,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUCKIIUMKQETB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

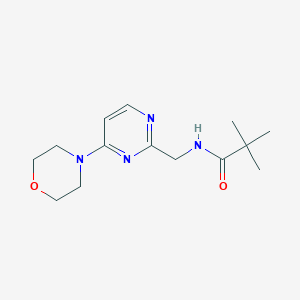

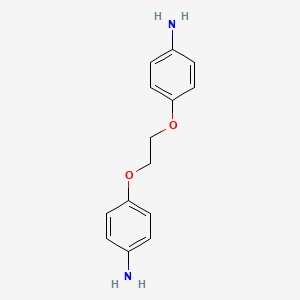

![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)

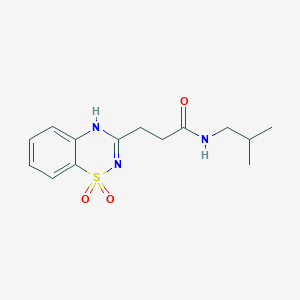

![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)

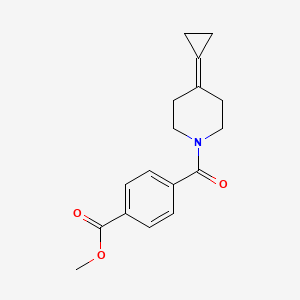

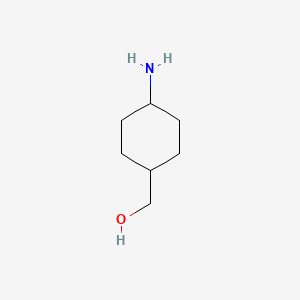

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2426503.png)

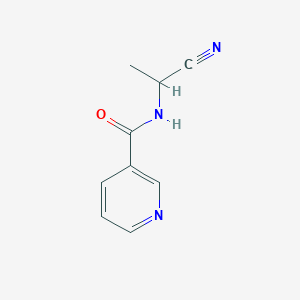

![N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide](/img/structure/B2426504.png)

![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)